Sulfonyl Substitution Position on the Benzamide Ring: 4-Sulfonyl Versus Canonical 3-Sulfonyl AKR1C3 Inhibitors
The published AKR1C3 inhibitory chemotype consistently employs a 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid or benzamide scaffold, where the meta-sulfonyl orientation is essential for the carboxylate/amide to occupy the oxyanion hole and for the dihydroisoquinoline to bind the adjacent hydrophobic pocket [1]. CAS 391876-86-1 repositions the sulfonamide to the para position of the benzamide ring (4-sulfonyl substitution). SAR studies in the lead series demonstrated that the positioning of the carboxylate/amide group is critical for AKR1C3 inhibition [1]; this regioisomeric shift represents a deliberate scaffold-hop strategy to probe whether the altered geometry can access alternative binding modes or new target profiles. No head-to-head potency data for the 4-sulfonyl versus 3-sulfonyl regioisomers are publicly available for this specific amide series.
| Evidence Dimension | Sulfonamide ring substitution position (target engagement geometry) |
|---|---|
| Target Compound Data | 4-sulfonyl substitution (para) on benzamide ring; N-(2-fluorophenyl) amide |
| Comparator Or Baseline | 3-sulfonyl substitution (meta) on benzoic acid/benzamide ring — the validated AKR1C3 pharmacophore (e.g., compound 17: 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid, Ki < 10 nM on AKR1C3, 1500-fold selectivity over AKR1C2) [1] |
| Quantified Difference | Regioisomer shift (meta → para) alters hydrogen-bonding geometry to the oxyanion hole; quantitative effect on target potency unknown due to absence of published data for the 4-sulfonyl amide series. |
| Conditions | AKR1C3 enzymatic assay and X-ray crystallography (PDB: 4FAM, 4FAL) [1] |
Why This Matters
For medicinal chemistry groups conducting scaffold-hopping or selectivity profiling, the 4-sulfonyl regioisomer provides an orthogonal vector for amide substitution relative to the validated 3-sulfonyl pharmacophore, enabling exploration of chemical space inaccessible with the meta-substituted lead series.
- [1] Jamieson, S. M. F., Brooke, D. G., Heinrich, D., Atwell, G. J., Silva, S., Hamilton, E. J., ... & Denny, W. A. (2012). 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3. Journal of Medicinal Chemistry, 55(17), 7746–7758. View Source
